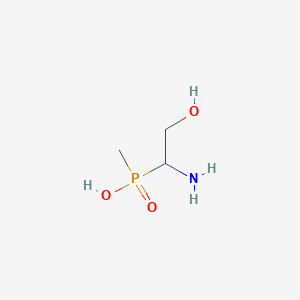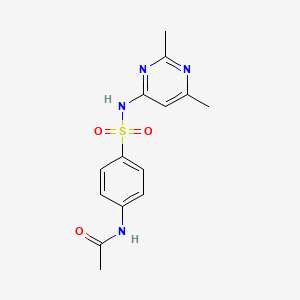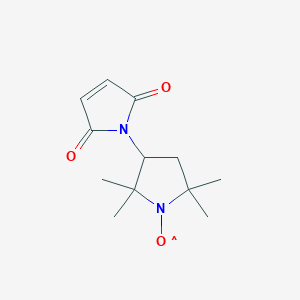
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
Descripción general
Descripción
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy, also known as 3-Maleimido-PROXYL, is a free radical compound . It has a molecular weight of 237.27 and its empirical formula is C12H17N2O3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1(C)CC(N2C(=O)C=CC2=O)C(C)(C)N1[O] . The InChI representation is 1S/C12H17N2O3/c1-11(2)7-8(12(3,4)14(11)17)13-9(15)5-6-10(13)16/h5-6,8H,7H2,1-4H3 . Physical and Chemical Properties Analysis
The melting point of this compound is 111-113 °C (lit.) . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy plays a crucial role in organic synthesis and medicinal chemistry. Its involvement in the transformation of pyrrolidine-2,5-dione to maleimide highlights its significance in understanding the properties and synthesis of these organic substances (Yan et al., 2018).
Biophysical Studies
This compound has been utilized in the study of rhodopsin, a light-sensitive receptor protein. Its application in spin-labeling rhodopsin aids in understanding the conformational changes in proteins under various conditions (Pontus & Delmelle, 1975), (Delmelle & Pontus, 1974).
Cellular and Molecular Biology
The compound is used in exploring the dynamics of cellular components, such as in the study of sulfhydryl sites in excitable tissues (Giotta & Wang, 1973). Additionally, it aids in investigating the interactions between the cytoskeleton components in human erythrocytes, contributing to our understanding of cellular structure and function (Dubreuil & Cassoly, 1983).
Phototherapy and Drug Design
This compound is integral to the synthesis of β-maleimide functionalized meso-arylporphyrins, which are promising in phototherapy and drug design, particularly for cancer treatment (Ol’shevskaya et al., 2019).
Nanotechnology
This compound has applications in nanotechnology, exemplified by its use in functionalizing Fe3O4 nanoparticles for drug or gene delivery (Zhang et al., 2012).
Environmental Analysis
This compound is also relevant in environmental analysis, where its derivatives, maleimides, serve as indicators for studying algal productivity and redox conditions in aquatic systems (Grice et al., 1996), (Naeher et al., 2016).
Safety and Hazards
3-Maleimido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Propiedades
IUPAC Name |
1-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-11(2)7-8(12(3,4)14(11)17)13-9(15)5-6-10(13)16/h5-6,8,17H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNRDGGMJSRUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)N2C(=O)C=CC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


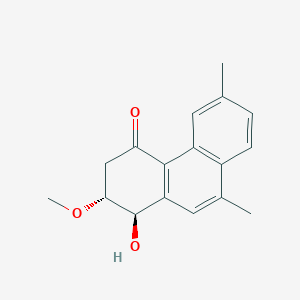
![3-Ethylidene-1,2,3,4,6,7,12,12balpha-octahydroindolo[2,3-a]quinolizine](/img/structure/B1222642.png)
![5-Methyl-N-[4-(4-morpholinyl)phenyl]-2-pyrazinecarboxamide](/img/structure/B1222643.png)

![5-Methyl-4-[(2-oxo-1-benzopyran-7-yl)oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B1222648.png)
![1-[4-(1-Azepanyl)-3-fluorophenyl]-1-propanone](/img/structure/B1222649.png)

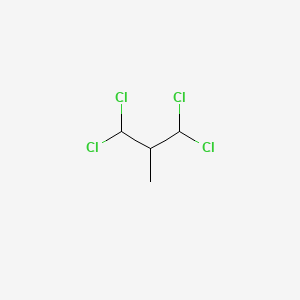

![2-[(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde](/img/structure/B1222658.png)
